K-TMZ
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Overview
Description
K-TMZ is a DNA alkylating agent known for its ability to cross the blood-brain barrier and increase the concentration of O6-methylated deoxyguanosine in glioblastoma multiforme cells . This compound has shown potential in reducing cell viability in various glioblastoma cell lines, making it a promising candidate for cancer treatment .
Preparation Methods
The synthesis of K-TMZ involves the preparation of the imidazotetrazine core, which is a bicyclic aromatic heterocycle. Industrial production methods may involve the use of advanced techniques such as chaotropic chromatography to ensure high purity and yield .
Chemical Reactions Analysis
K-TMZ undergoes several types of chemical reactions, including alkylation and methylation. The compound is known to alkylate DNA at the O6 position of guanine residues, leading to DNA damage and triggering cell death . Common reagents used in these reactions include methylating agents and various solvents such as dimethyl sulfoxide and ethanol . The major products formed from these reactions are methylated DNA adducts, which are crucial for the compound’s anticancer activity .
Scientific Research Applications
K-TMZ has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study DNA alkylation mechanisms and the development of new alkylating agents . In biology and medicine, this compound is extensively researched for its potential to treat glioblastoma multiforme and other brain tumors . The compound’s ability to cross the blood-brain barrier and selectively target cancer cells makes it a valuable tool in cancer research . Additionally, this compound is used in the development of novel drug delivery systems and formulations to enhance its therapeutic efficacy .
Mechanism of Action
The mechanism of action of K-TMZ involves the alkylation of DNA at the O6 position of guanine residues . This alkylation leads to the formation of methylated DNA adducts, which interfere with DNA replication and transcription, ultimately resulting in cell death . The compound’s molecular targets include DNA and various DNA repair enzymes, such as O6-methylguanine-DNA methyltransferase . The pathways involved in this compound’s mechanism of action include the induction of DNA damage response and apoptosis .
Comparison with Similar Compounds
K-TMZ is similar to other DNA alkylating agents such as temozolomide and mitozolomide . this compound is unique in its ability to cross the blood-brain barrier more effectively and exhibit higher potency against glioblastoma multiforme cells . Other similar compounds include various imidazotetrazine derivatives, which share the same core structure but differ in their functional groups and biological activities . The uniqueness of this compound lies in its enhanced stability, reduced toxicity, and improved therapeutic efficacy compared to its analogs .
Properties
Molecular Formula |
C7H7N5O2 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
8-acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one |
InChI |
InChI=1S/C7H7N5O2/c1-4(13)5-6-9-10-11(2)7(14)12(6)3-8-5/h3H,1-2H3 |
InChI Key |
QXYCTGXCOQXVRU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2N=NN(C(=O)N2C=N1)C |
Canonical SMILES |
CC(=O)C1=C2N=NN(C(=O)N2C=N1)C |
Appearance |
A solution in methyl acetate |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
K-TMZ |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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